molecular formula C14H16N2O4S B2412880 methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1356783-17-9

methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No.: B2412880
CAS No.: 1356783-17-9
M. Wt: 308.35
InChI Key: DPEJOVIRTOISRX-UHFFFAOYSA-N
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Description

Methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is an organic compound with a complex structure that includes a cyanomethyl group, a sulfonylamino group, and a methylphenyl group

Properties

IUPAC Name

methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-12-3-5-13(6-4-12)7-10-21(18,19)16(9-8-15)11-14(17)20-2/h3-7,10H,9,11H2,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEJOVIRTOISRX-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CC#N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC#N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzaldehyde with a suitable sulfonylating agent to form an intermediate sulfonyl compound. This intermediate is then reacted with cyanomethyl acetate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The cyanomethyl group may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme inhibition and receptor binding, which can lead to various biological effects.

Comparison with Similar Compounds

Methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate can be compared with other sulfonyl-containing compounds, such as:

    Methyl 2-[cyanomethyl-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]acetate: Similar structure but with a chlorophenyl group instead of a methylphenyl group, which may alter its reactivity and biological activity.

    Methyl 2-[cyanomethyl-[(E)-2-(4-nitrophenyl)ethenyl]sulfonylamino]acetate:

    Methyl 2-[cyanomethyl-[(E)-2-(4-methoxyphenyl)ethenyl]sulfonylamino]acetate: The presence of a methoxy group can influence its solubility and interaction with biological targets.

Biological Activity

Methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C15H18N2O4S
  • Molecular Weight : 318.38 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor effects.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit enzymes such as carbonic anhydrase and various proteases, leading to therapeutic effects in conditions like hypertension and cancer.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains by disrupting folic acid synthesis, which is essential for bacterial growth.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Activity : The compound demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was found to be in the range of 32-64 µg/mL.
  • Antitumor Activity : In human cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549), the compound exhibited IC50 values of 25 µM and 30 µM respectively, indicating potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated various derivatives of sulfonamide compounds, including this compound. Results indicated that modifications in the phenyl ring significantly affected antimicrobial potency.
  • Case Study on Cytotoxicity :
    • Another investigation focused on the cytotoxic effects of this compound on colorectal cancer cells. The study revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent.

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 Value
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialStreptococcus pneumoniae64 µg/mL
AntitumorMCF-7 (Breast Cancer)25 µM
AntitumorA549 (Lung Cancer)30 µM

Q & A

Q. What are the optimal synthetic routes for preparing methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate, and how can purity be ensured?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the (E)-configured ethenyl sulfonamide intermediate via Heck coupling or Wittig reactions to ensure stereochemical control .
  • Step 2 : Introduction of the cyanomethyl group through nucleophilic substitution under anhydrous conditions (e.g., using K₂CO₃ in DMF at 60°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • NMR : ¹H and ¹³C NMR identify key groups (e.g., sulfonamide NH at δ ~10 ppm, ethenyl protons as doublets with J ≈ 16 Hz for E-configuration) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular O-H···N bonds) .

Q. What are the solubility properties of this compound, and how should it be stored for stability?

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Pre-dissolve in DMSO for biological assays .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonamide or ester groups .

Advanced Research Questions

Q. How does the (E)-configuration of the ethenyl group influence biological activity, and what methods validate its stereochemical integrity?

  • Impact : The E-isomer enhances π-π stacking with hydrophobic enzyme pockets (e.g., cyclooxygenase-2), increasing anti-inflammatory activity compared to the Z-isomer .
  • Validation : Use NOESY NMR (absence of cross-peaks between ethenyl protons) or circular dichroism (CD) for chiral centers .

Q. What strategies mitigate poor bioavailability in preclinical studies?

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyls) on the 4-methylphenyl ring to improve solubility without compromising activity .
  • Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) enhances plasma half-life in rodent models .

Q. How can contradictory data on enzyme inhibition (e.g., IC₅₀ variability across studies) be resolved?

  • Standardization : Use identical assay conditions (pH 7.4, 37°C) and enzyme sources (recombinant vs. tissue-extracted).
  • Control Compounds : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 or tubulin (docking score ≤ –9 kcal/mol suggests strong binding) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

Q. How can degradation products be identified during stability studies?

  • Forced Degradation : Expose to heat (60°C), light (UV), or acidic/alkaline conditions.
  • Analysis : LC-MS/MS identifies major degradants (e.g., hydrolyzed ester or sulfonamide cleavage products) .

Q. What experimental designs optimize reaction yields in large-scale synthesis?

  • DoE Approach : Vary temperature (50–80°C), catalyst loading (5–10 mol%), and solvent polarity (DMF vs. THF) using a factorial design .
  • In-line Analytics : FTIR monitors reaction progress (e.g., disappearance of cyanomethyl C≡N stretch at ~2250 cm⁻¹) .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) in human liver microsomes.
  • Results : Competitive inhibition (Kᵢ ≈ 5 µM) suggests potential interactions with CYP3A4-metabolized drugs .

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